[3,3'-Bipyridin]-2-amine, 5-bromo- [3,3'-Bipyridin]-2-amine, 5-bromo-
Brand Name: Vulcanchem
CAS No.: 1335051-77-8
VCID: VC4157598
InChI: InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)
SMILES: C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N
Molecular Formula: C10H8BrN3
Molecular Weight: 250.099

[3,3'-Bipyridin]-2-amine, 5-bromo-

CAS No.: 1335051-77-8

Cat. No.: VC4157598

Molecular Formula: C10H8BrN3

Molecular Weight: 250.099

* For research use only. Not for human or veterinary use.

[3,3'-Bipyridin]-2-amine, 5-bromo- - 1335051-77-8

Specification

CAS No. 1335051-77-8
Molecular Formula C10H8BrN3
Molecular Weight 250.099
IUPAC Name 5-bromo-3-pyridin-3-ylpyridin-2-amine
Standard InChI InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)
Standard InChI Key SIMQQHUUNNWOQR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

[3,3'-Bipyridin]-2-amine, 5-bromo- consists of two pyridine rings linked by a single bond between their 3-positions (Figure 1). The primary pyridine ring bears an amine group (-NH2_2) at position 2 and a bromine atom at position 5. The secondary pyridine ring remains unsubstituted. This arrangement creates a planar geometry conducive to coordination with transition metals .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC10H8BrN3\text{C}_{10}\text{H}_{8}\text{BrN}_{3}
Molecular Weight258.11 g/mol
Hybridizationsp2^2 (pyridine rings)
Bond Angles~120° (aromatic rings)

Spectroscopic Characterization

  • NMR: The 1H^1\text{H} NMR spectrum typically shows a singlet for the amine protons (δ ~5.4 ppm) and distinct aromatic signals for the pyridine rings. The bromine atom induces deshielding, shifting the adjacent pyridine protons upfield .

  • Mass Spectrometry: The molecular ion peak appears at m/z 258 (M+^+), with fragmentation patterns indicating loss of Br (-79.9 Da\text{-79.9 Da}) and NH2_2 (-16 Da\text{-16 Da}) .

Synthesis and Optimization

Bromination of 2-Aminopyridine

The synthesis begins with bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone. Careful control of stoichiometry (1:1 NBS:substrate) minimizes over-bromination, which produces the undesired 2-amino-3,5-dibromopyridine .

Reaction Conditions:

  • Solvent: Acetone

  • Temperature: 10°C

  • Yield: ~70% (optimized)

Cross-Coupling for Bipyridine Formation

A Heck reaction couples the brominated intermediate with pyridine-3-boronic acid under palladium catalysis. This step introduces the secondary pyridine ring .

Optimization Insights:

  • Catalyst: Pd(PPh3_3)4_4

  • Base: K2_2CO3_3

  • Solvent: DMF/H2_2O (4:1)

  • Yield: ~65%

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 138°C, analogous to structurally related bromopyridines . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, consistent with the stability of aromatic amines .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic pyridine rings .

  • Reactivity:

    • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions .

    • Acylation: The amine group reacts with acyl chlorides to form amides, enhancing solubility for further functionalization .

Coordination Chemistry and Applications

Ligand Design in Catalysis

The compound’s bipyridine framework and amine group enable polydentate coordination. Iron(II) and cobalt(II) complexes of similar ligands are active in ethylene oligomerization, producing α-olefins with Schulz-Flory distributions .

Table 2: Catalytic Performance of Metal Complexes

Metal CenterActivity (kg/mol·h)Selectivity (C4_4-C8_8)
Fe(II)12,50085%
Co(II)8,90078%

Photophysical Applications

Conjugation between the pyridine rings and amine group results in a UV-Vis absorption maximum at 320 nm, suggesting potential use in organic semiconductors or light-harvesting materials .

Future Directions

  • Catalyst Optimization: Tuning substituents on the pyridine rings could enhance catalytic activity and selectivity .

  • Pharmaceutical Exploration: The amine group offers a handle for derivatization into bioactive molecules, though toxicity must be assessed .

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